OPC-28326 OPC-28326 At low doses, OPC 28326 selectively vasodilates the femoral arterial bed due to its inhibitory action at alpha-2-adrenoceptors while having minimal action on systemic blood pressure, heart rate and coronary, carotid, vertebral, renal, and mesenteric blood flows. It is the only clinical compound with this profile. It is currently being investigated in the treatment of peripheral vascular diseases and Raynaud's syndrome.
Brand Name: Vulcanchem
CAS No.: 167626-17-7
VCID: VC0007255
InChI: InChI=1S/C26H35N3O2/c1-5-24(30)27-25-19(2)17-22(18-20(25)3)26(31)29-15-12-23(13-16-29)28(4)14-11-21-9-7-6-8-10-21/h6-10,17-18,23H,5,11-16H2,1-4H3,(H,27,30)
SMILES: CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C
Molecular Formula: C26H35N3O2
Molecular Weight: 421.6 g/mol

OPC-28326

CAS No.: 167626-17-7

Cat. No.: VC0007255

Molecular Formula: C26H35N3O2

Molecular Weight: 421.6 g/mol

* For research use only. Not for human or veterinary use.

OPC-28326 - 167626-17-7

CAS No. 167626-17-7
Molecular Formula C26H35N3O2
Molecular Weight 421.6 g/mol
IUPAC Name N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide
Standard InChI InChI=1S/C26H35N3O2/c1-5-24(30)27-25-19(2)17-22(18-20(25)3)26(31)29-15-12-23(13-16-29)28(4)14-11-21-9-7-6-8-10-21/h6-10,17-18,23H,5,11-16H2,1-4H3,(H,27,30)
Standard InChI Key BESKMDLUOAVUJF-UHFFFAOYSA-N
SMILES CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C
Canonical SMILES CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C

Chemical and Structural Properties

Molecular Characteristics

OPC-28326 has a molecular formula of C26H35N3O2\text{C}_{26}\text{H}_{35}\text{N}_{3}\text{O}_{2} and a molecular weight of 421.58 g/mol . Its monohydrochloride form increases solubility, with a molecular weight of 458.0 g/mol . The compound’s structure includes a piperidine ring substituted with a benzoyl group and a phenylethylamino side chain, critical for its α2-adrenoceptor binding .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number167626-17-7 (free base)
SynonymsLE5Y6NVZ3S, Propanamide
Storage Conditions-20°C (powder), -80°C (solvent)

Pharmacological Profile

α2-Adrenoceptor Antagonism

OPC-28326 exhibits subtype-specific antagonism, with dissociation constants (KiK_i) of 2040 nM (α2A), 285 nM (α2B), and 55 nM (α2C) . This selectivity for α2C-adrenoceptors underpins its peripheral vasodilatory effects without significantly affecting systemic blood pressure or coronary/carotid flows .

Vasodilatory and Angiogenic Mechanisms

The compound induces vasodilation by blocking α2C-adrenoceptors on vascular smooth muscle, reducing sympathetic vasoconstriction . Concurrently, it activates the Akt/eNOS pathway in human aortic endothelial cells (HAECs), enhancing nitric oxide production and promoting capillary growth . In murine hindlimb ischemia models, OPC-28326 increased capillary density by 40% compared to controls .

Therapeutic Applications

Peripheral Vascular Diseases

OPC-28326’s femoral artery-selective vasodilation makes it a candidate for peripheral artery disease (PAD) and Raynaud’s syndrome . In preclinical models, it restored 70–80% of blood flow in ischemic limbs within 14 days .

Post-Infarction Cardiac Remodeling

A pivotal study demonstrated that OPC-28326 (0.05% dietary dose) improved survival rates in post-MI mice from 44% to 82% over four weeks . Treated animals exhibited:

  • Thicker infarct walls: 1.8-fold increase in wall thickness due to enhanced nonmyocyte proliferation .

  • Reduced apoptosis: TUNEL-positive cells decreased by 60% in granulation tissue .

  • Improved perfusion: Hypoxyprobe staining revealed 50% less hypoxia in infarct zones .

Preclinical and Clinical Findings

In Vitro Efficacy

  • Endothelial tube formation: OPC-28326 (1–100 μM) increased HAEC tube length by 2.5-fold via eNOS phosphorylation .

  • Receptor specificity: Shifted clonidine’s concentration-response curve rightward, confirming α2 antagonism .

In Vivo Outcomes

ModelDose/RouteOutcomeSource
Murine hindlimb ischemia3–30 mg/kg (i.v.)80% blood flow recovery at 30 mg/kg
Rat femoral artery10 mg/kg (i.v.)45% increase in femoral flow
Post-MI mice0.05% diet82% survival vs. 44% control

Mechanism of Action in Cardiac Repair

Akt/eNOS Pathway Activation

OPC-28326 induces phosphorylation of Akt (Ser473) and eNOS (Ser1177) in HAECs, enhancing NO production without altering total protein levels . This pathway is critical for its angiogenic effects, as eNOS-knockout mice showed no therapeutic benefit .

Cellular Dynamics in Infarct Zones

  • Proliferation: Ki-67-positive cells increased by 3-fold in treated infarcts .

  • Matrix modulation: Collagen deposition rose by 25%, stabilizing infarct structure .

Future Directions and Limitations

Clinical Translation

Despite promising preclinical data, human trials are absent. Phase I studies should assess safety and bioavailability, particularly given its high α2C specificity.

Combination Therapies

Pairing OPC-28326 with endothelial progenitor cell therapy could amplify angiogenic effects, a strategy yet to be explored.

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